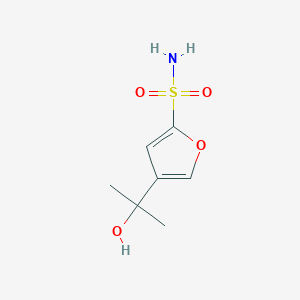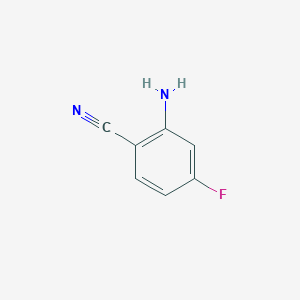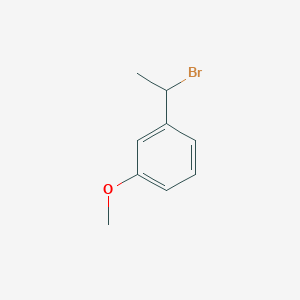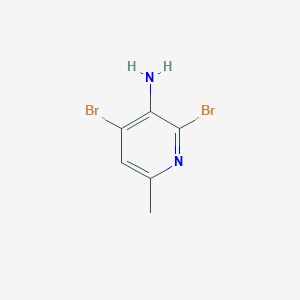
4-(2-hidroxipropan-2-il)furan-2-sulfonamida
Descripción general
Descripción
The compound 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)-, is a chemical that would likely be derived from furan-based molecules. While the specific compound is not directly mentioned in the provided papers, the research does involve furan derivatives and their reactions, which can provide insights into the behavior and characteristics of related compounds.
Synthesis Analysis
The synthesis of furan derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of novel 4-arylsulfonylthiophene- and furan-2-sulfonamides is achieved through chlorosulfonation using chlorosulfonic acid/phosphorus pentachloride, followed by free radical bromination to afford bromomethyl analogues, which are precursors to amine derivatives . Similarly, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters by Candida antarctica Lipase B (CALB) demonstrates the versatility of furan-based compounds in creating polyesters .
Molecular Structure Analysis
The molecular structure of furan derivatives is crucial in determining their reactivity and physical properties. For example, the X-ray single-crystal diffraction study of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone provides detailed insights into the arrangement of atoms within the molecule . This structural information is essential for understanding how such compounds might interact in various chemical reactions.
Chemical Reactions Analysis
Furan derivatives undergo a variety of chemical reactions. The reaction between 2-furancarboxaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone, for instance, results in the formation of several novel compounds, suggesting a rich chemistry that could be applicable to the synthesis of 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)- . Additionally, the reactions of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids to afford 4-substituted 2-buten-4-olides further demonstrate the reactivity of furan molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block results in materials with specific molecular weights and physical properties, which are characterized in detail . These properties are important for practical applications and can provide a basis for predicting the behavior of related compounds like 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)-.
Aplicaciones Científicas De Investigación
Propiedades químicas y síntesis
Este compuesto, también conocido como “2-Furansulfonamida, 4-(1-hidroxi-1-metiletil)-”, tiene un número CAS de 210827-34-2 y un peso molecular de 205.23 . Es una sustancia sólida con un punto de ebullición de 259.7±33.0 C a 760 mmHg . Por lo general, se almacena a 4C y se protege de la luz .
Actividad antibacteriana
Los derivados del furano, incluida la “4-(2-hidroxipropan-2-il)furan-2-sulfonamida”, se han estudiado por su actividad antibacteriana . Han mostrado promesa contra bacterias grampositivas y gramnegativas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antimicrobianos, especialmente frente a la creciente resistencia microbiana .
Actividad antifúngica y antiviral
Además de sus propiedades antibacterianas, los derivados del furano también han demostrado actividades antifúngicas y antivirales . Esta actividad antimicrobiana de amplio espectro podría hacerlos valiosos en el tratamiento de una variedad de enfermedades infecciosas .
Propiedades antiinflamatorias y analgésicas
Se ha encontrado que los compuestos que contienen furano tienen propiedades antiinflamatorias y analgésicas . Esto sugiere aplicaciones potenciales en el tratamiento de afecciones caracterizadas por inflamación y dolor .
Efectos antidepresivos y ansiolíticos
La investigación ha indicado que los derivados del furano pueden tener efectos antidepresivos y ansiolíticos . Esto podría abrir nuevas vías para el tratamiento de los trastornos de salud mental .
Propiedades antiparkinsonianas y antiglaucomáticas
Los derivados del furano han mostrado potencial en el tratamiento de la enfermedad de Parkinson y el glaucoma . Estos efectos neuroprotectores podrían hacerlos valiosos en el desarrollo de nuevas terapias para estas afecciones .
Efectos antihipertensivos
Los compuestos que contienen furano han demostrado propiedades antihipertensivas . Esto sugiere que podrían usarse en el manejo de la presión arterial alta .
Actividad anticancerígena
Finalmente, los derivados del furano han mostrado promesa en el campo de la oncología, con estudios que indican que pueden tener propiedades anticancerígenas . Esto podría hacerlos valiosos en el desarrollo de nuevos tratamientos contra el cáncer .
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-hydroxypropan-2-yl)furan-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-7(2,9)5-3-6(12-4-5)13(8,10)11/h3-4,9H,1-2H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNNEQHIXCRCKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC(=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436448 | |
| Record name | 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210827-34-2 | |
| Record name | 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the hydroxylation of MCC950 to form R-(+)-N-((1-hydroxy-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide (2a) impact its ability to inhibit the NLRP3 inflammasome?
A1: The research demonstrates that the hydroxylation of MCC950 to form metabolite 2a significantly reduces its inhibitory activity against the NLRP3 inflammasome. Specifically, metabolite 2a was found to be 170-fold less potent than MCC950 in inhibiting NLRP3-induced IL-1β production in human monocyte-derived macrophages. [] This suggests that the presence of the hydroxyl group on the 1,2,3,5,6,7-hexahydro-s-indacene moiety of MCC950 is crucial for its interaction with the NLRP3 inflammasome and subsequent inhibitory activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















